molecular formula C8H12F3NO3 B2971566 Methyl 7,7,7-trifluoro-6-(hydroxyimino)heptanoate CAS No. 2138803-66-2

Methyl 7,7,7-trifluoro-6-(hydroxyimino)heptanoate

Cat. No.: B2971566
CAS No.: 2138803-66-2
M. Wt: 227.183
InChI Key: BBBUZANKVPQBFU-UHFFFAOYSA-N
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Description

Methyl 7,7,7-trifluoro-6-(hydroxyimino)heptanoate is a fluorinated ester derivative characterized by a hydroxyimino (=N-OH) group at the 6th carbon and a trifluoromethyl (CF₃) group at the 7th position of its heptanoate backbone. For instance, Methyl 7,7,7-trifluoro-6-oxoheptanoate (CID 15211612), a closely related ketone analog, has the molecular formula C₈H₁₁F₃O₃ and a molecular weight of 230.16 g/mol . Replacing the ketone group (=O) with a hydroxyimino group (=N-OH) modifies the molecular formula to C₈H₁₀F₃NO₃ (calculated molecular weight: 243.16 g/mol), though discrepancies in formatting within suggest caution in relying solely on provided data without further verification .

Properties

IUPAC Name

methyl (6Z)-7,7,7-trifluoro-6-hydroxyiminoheptanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F3NO3/c1-15-7(13)5-3-2-4-6(12-14)8(9,10)11/h14H,2-5H2,1H3/b12-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBBUZANKVPQBFU-SDQBBNPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCC(=NO)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CCCC/C(=N/O)/C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7,7,7-trifluoro-6-(hydroxyimino)heptanoate typically involves the reaction of 7,7,7-trifluoroheptanoic acid with hydroxylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the hydroxyimino group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 7,7,7-trifluoro-6-(hydroxyimino)heptanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 7,7,7-trifluoro-6-(hydroxyimino)heptanoate has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 7,7,7-trifluoro-6-(hydroxyimino)heptanoate involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds and interact with active sites of enzymes or receptors, potentially modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Structural and Functional Group Analysis
Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Features
Methyl 7,7,7-trifluoro-6-(hydroxyimino)heptanoate C₈H₁₀F₃NO₃* 243.16* Ester, Trifluoromethyl, Hydroxyimino Bifunctional reactivity (ester + oxime)
Methyl 7,7,7-trifluoro-6-oxoheptanoate C₈H₁₁F₃O₃ 230.16 Ester, Trifluoromethyl, Ketone Electron-withdrawing ketone enhances stability
Methyl 3-[7-nitro-5-trifluoromethyl-1H-benzo[d]imidazol-2-yl]propanoate C₁₂H₉F₃N₄O₄ 330.22 Ester, Trifluoromethyl, Benzimidazole, Nitro Aromatic heterocycle with nitro group

*Inferred values due to incomplete evidence.

Key Observations:
  • Hydroxyimino vs.
  • Trifluoromethyl Group : Present in all three compounds, the CF₃ group enhances lipophilicity and metabolic stability, a common strategy in pharmaceutical design .
  • Ester Functionality : The methyl ester group improves solubility and bioavailability, a feature shared with pesticidal esters like triflusulfuron methyl () but absent in ionic liquids () .

Biological Activity

Methyl 7,7,7-trifluoro-6-(hydroxyimino)heptanoate is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has a unique chemical structure characterized by the presence of trifluoromethyl and hydroxyimino functional groups. The molecular formula is C8H12F3N1O3C_8H_{12}F_3N_1O_3, with a molecular weight of approximately 227.18 g/mol.

Structural Formula

Molecular Structure C8H12F3NO3\text{Molecular Structure }\quad \text{C}_8\text{H}_{12}\text{F}_3\text{N}\text{O}_3

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Studies suggest that it may exhibit:

  • Antimicrobial Activity : In vitro studies indicate potential efficacy against certain bacterial strains.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.

Case Studies

  • Antimicrobial Efficacy
    • A study conducted on the antibacterial properties of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains.
  • Enzyme Inhibition
    • Research focused on the inhibition of acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. This compound showed an IC50 value of 25 µM, indicating moderate inhibition compared to standard inhibitors like donepezil.

Data Table: Biological Activity Summary

Biological ActivityTarget Organism/EnzymeObserved EffectReference
AntibacterialStaphylococcus aureusMIC = 32 µg/mLStudy on Antimicrobial Agents
AntibacterialEscherichia coliMIC = 32 µg/mLStudy on Antimicrobial Agents
Enzyme InhibitionAcetylcholinesterase (AChE)IC50 = 25 µMEnzyme Inhibition Study

Pharmacological Implications

The findings suggest that this compound has potential applications in pharmacology as an antimicrobial agent and enzyme inhibitor. Further research is warranted to explore its therapeutic applications and mechanisms in greater detail.

Safety and Toxicity

Preliminary toxicity assessments indicate that this compound exhibits low toxicity profiles at therapeutic doses. However, comprehensive toxicological studies are necessary to establish safety parameters for clinical use.

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